molecular formula C52H50O5 B14214764 Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-29-0

Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol

Cat. No.: B14214764
CAS No.: 823788-29-0
M. Wt: 754.9 g/mol
InChI Key: LAIVWCSTYGIXBH-UHFFFAOYSA-N
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Description

Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the properties of benzoic acid with a unique phenylmethanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the oxidation of benzyl alcohol derivatives using oxidizing agents like potassium permanganate in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and coupling reactions. The use of catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify its aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions include various substituted benzoic acids, phenols, and alcohols .

Scientific Research Applications

Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. For example, it can inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell walls and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol apart is its unique combination of benzoic acid and phenylmethanol derivatives, which provides it with distinct chemical and biological properties

Properties

CAS No.

823788-29-0

Molecular Formula

C52H50O5

Molecular Weight

754.9 g/mol

IUPAC Name

benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C45H44O3.C7H6O2/c1-3-5-15-34-36-17-7-11-21-40(36)44(41-22-12-8-18-37(34)41)29-47-32-25-31(28-46)26-33(27-32)48-30-45-42-23-13-9-19-38(42)35(16-6-4-2)39-20-10-14-24-43(39)45;8-7(9)6-4-2-1-3-5-6/h7-14,17-27,46H,3-6,15-16,28-30H2,1-2H3;1-5H,(H,8,9)

InChI Key

LAIVWCSTYGIXBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CCCC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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